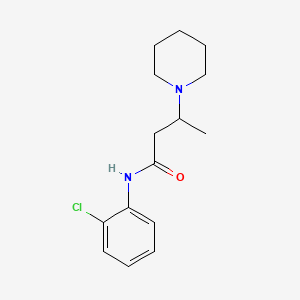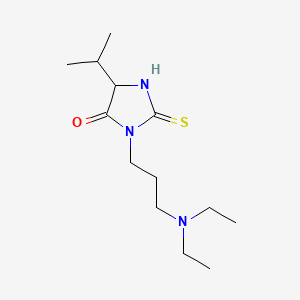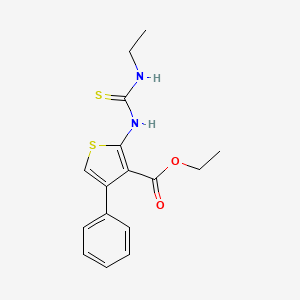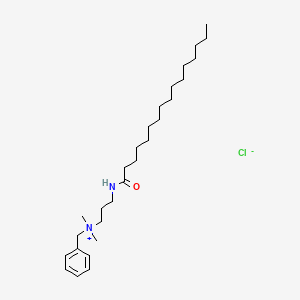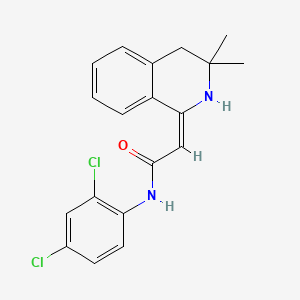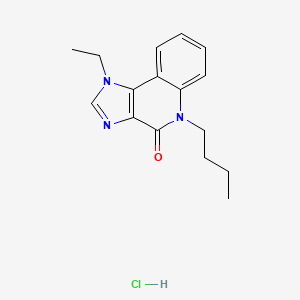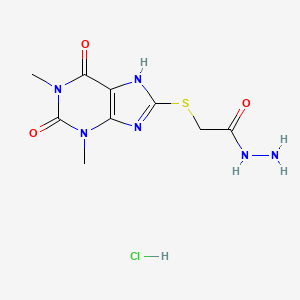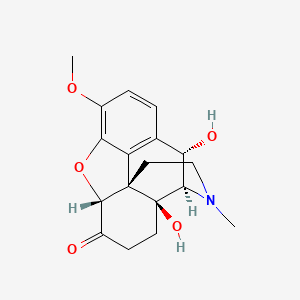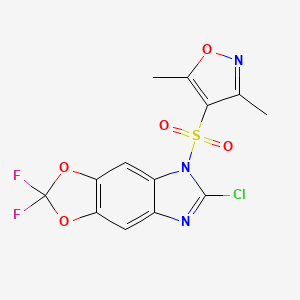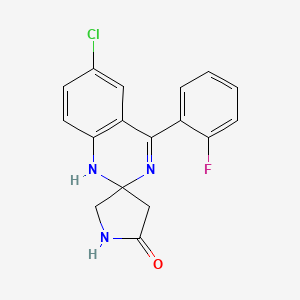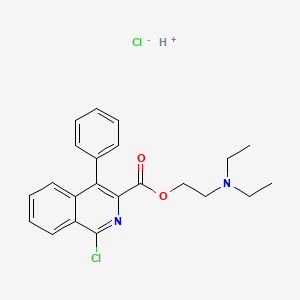
2-(diethylamino)ethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;hydron;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(diethylamino)ethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;hydron;chloride is a complex organic compound with a unique structure that includes a diethylamino group, a phenylisoquinoline core, and a carboxylate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;hydron;chloride typically involves multiple steps, starting with the preparation of the phenylisoquinoline core. This can be achieved through a series of condensation reactions involving appropriate starting materials such as benzaldehyde and aminoacetophenone derivatives. The diethylamino group is introduced via alkylation reactions using diethylamine and suitable alkylating agents. The final step involves the chlorination of the compound to introduce the chloride group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2-(diethylamino)ethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;hydron;chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of specific functional groups.
Hydrolysis: The ester linkage in the carboxylate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chloride.
科学的研究の応用
2-(diethylamino)ethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;hydron;chloride has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, including those with antimicrobial and anti-inflammatory properties.
Chemical Synthesis: Used as a building block in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(diethylamino)ethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;hydron;chloride involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, potentially inhibiting their activity. The phenylisoquinoline core may also play a role in binding to specific sites within biological systems, affecting various pathways and processes.
類似化合物との比較
Similar Compounds
2-(diethylamino)ethyl 1-phenylcyclopentane-1-carboxylate hydrochloride: Similar structure with a cyclopentane ring instead of isoquinoline.
2-(diethylamino)ethyl chloride hydrochloride: Lacks the phenylisoquinoline core but shares the diethylamino and chloride groups.
Uniqueness
2-(diethylamino)ethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;hydron;chloride is unique due to its combination of functional groups and the phenylisoquinoline core, which imparts specific chemical and biological properties not found in simpler analogs.
特性
CAS番号 |
89928-74-5 |
|---|---|
分子式 |
C22H24Cl2N2O2 |
分子量 |
419.3 g/mol |
IUPAC名 |
2-(diethylamino)ethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;hydron;chloride |
InChI |
InChI=1S/C22H23ClN2O2.ClH/c1-3-25(4-2)14-15-27-22(26)20-19(16-10-6-5-7-11-16)17-12-8-9-13-18(17)21(23)24-20;/h5-13H,3-4,14-15H2,1-2H3;1H |
InChIキー |
UKLQVCDTOAINOY-UHFFFAOYSA-N |
正規SMILES |
[H+].CCN(CC)CCOC(=O)C1=C(C2=CC=CC=C2C(=N1)Cl)C3=CC=CC=C3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


